4-Ethyl-1,2-oxazole-3-carbaldehyde

Description

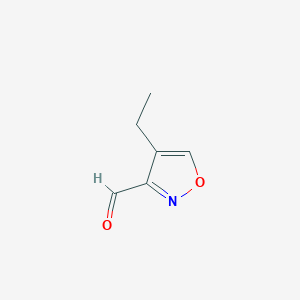

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-5-4-9-7-6(5)3-8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHNNTPNYAQRGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CON=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethyl 1,2 Oxazole 3 Carbaldehyde and Analogs

Strategies for 1,2-Oxazole Ring Construction with Aldehyde Functionalization

The synthesis of functionalized 1,2-oxazoles is a cornerstone of heterocyclic chemistry, with applications in medicinal and materials science. The primary challenge lies in achieving regioselective control during the ring-forming step to produce the desired isomer.

Cyclization Reactions of Precursors

A predominant approach to the 1,2-oxazole skeleton involves the cyclization of carefully designed linear molecules. These precursors contain the necessary carbon and nitrogen framework, which, under specific reaction conditions, undergoes intramolecular condensation and dehydration to yield the aromatic heterocycle.

One of the most fundamental and widely used methods for constructing the 1,2-oxazole ring is the reaction of a three-carbon component with hydroxylamine (B1172632). nih.govresearchgate.net This strategy typically employs α,β-unsaturated ketones or 1,3-diketones as the carbon backbone.

When α,β-unsaturated ketones (chalcones) react with hydroxylamine hydrochloride, a one-pot oxidative cyclization can occur to furnish 3,5-disubstituted isoxazoles. researchgate.net The reaction mechanism involves the initial formation of an oxime intermediate, followed by intramolecular cyclization and dehydration. The regioselectivity of the cyclization can be influenced by the reaction conditions. For instance, the reaction of β-ketoacetals with hydroxylamine hydrochloride can yield 3,4-disubstituted isoxazoles. researchgate.net

Similarly, 1,3-diketones serve as versatile precursors. The reaction with hydroxylamine hydrochloride in a solvent like dimethyl sulfoxide (B87167) (DMSO) leads to the formation of 1,2-isoxazoles. nanobioletters.com A more recent variation involves the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to create β-enamino ketoester intermediates. These intermediates then undergo a subsequent cycloaddition with hydroxylamine to yield regioisomerically substituted 1,2-oxazoles. nih.govbeilstein-journals.org The plausible mechanism suggests that the enaminone reacts with hydroxylamine, eliminates dimethylamine, and then cyclizes to form the final 1,2-oxazole product after dehydration. nih.govbeilstein-journals.org

Table 1: Synthesis of Isoxazoles from 1,3-Dicarbonyl Precursors

| Precursor Type | Reagent | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ketone | Hydroxylamine Hydrochloride | Oxime | 3,5-Diarylisoxazole | researchgate.net |

| 1,3-Diketone | Hydroxylamine Hydrochloride | Mono-oxime | Substituted Isoxazole (B147169) | nanobioletters.comrsc.org |

| β-Enamino Ketoester | Hydroxylamine Hydrochloride | Imine/Oxime Adduct | 5-Substituted-1,2-oxazole | nih.govbeilstein-journals.org |

The 1,3-dipolar cycloaddition reaction is a powerful and highly efficient tool for the synthesis of five-membered heterocycles, including isoxazoles. encyclopedia.pub This [3+2] cycloaddition involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkene or an alkyne. researchgate.netnih.gov The reaction with an alkene leads to a 2-isoxazoline (a dihydro-1,2-oxazole), while reaction with an alkyne directly yields the aromatic isoxazole ring. encyclopedia.pubwikipedia.org

Nitrile oxides are reactive intermediates that are typically generated in situ from precursors like α-nitro ketones, aldoximes (via oxidation), or hydroxyimino acids. encyclopedia.puborganic-chemistry.org The regioselectivity of the cycloaddition, which determines the substitution pattern on the resulting isoxazole ring, is a critical aspect. It is governed by both steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.orgmdpi.com For instance, copper-catalyzed cycloaddition of alkynes with nitrile oxides generated from copper carbenes and nitroso radicals provides isoxazoles in a highly regioselective manner. organic-chemistry.org

This method's versatility allows for the synthesis of a wide array of substituted isoxazoles, including those that are di-, tri-, and fully substituted. encyclopedia.pub

Table 2: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Dipolarophile | Nitrile Oxide Source | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkyne | In situ from Aldoxime | Thermal or Catalytic | Isoxazole | researchgate.netwikipedia.org |

| Alkene | In situ from Aldoxime | Thermal or Catalytic | 2-Isoxazoline | encyclopedia.pubmdpi.com |

| Alkyne | In situ from α-Nitro Ketone | NaHSO₄/SiO₂ | 3-Acylisoxazole | organic-chemistry.org |

| Alkyne | In situ from Copper Carbene | Copper Catalyst | Substituted Isoxazole | encyclopedia.puborganic-chemistry.org |

Approaches Utilizing Aldehyde Starting Materials

While the previous methods build the ring first, other strategies incorporate the aldehyde functionality from the beginning of the synthetic sequence. These are particularly relevant for preparing aldehyde-substituted oxazoles. It is important to note that the following established methods are primarily for the synthesis of 1,3-oxazoles, which are structural isomers of the target 1,2-oxazole class.

The Van Leusen oxazole (B20620) synthesis is a well-known method for preparing 5-substituted 1,3-oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This one-pot reaction proceeds under mild, basic conditions (e.g., K₂CO₃ in methanol). nih.govmdpi.comvarsal.com

The mechanism is initiated by the deprotonation of the acidic methylene (B1212753) group of TosMIC. organic-chemistry.orgwikipedia.org The resulting anion attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. This intermediate undergoes a 5-endo-dig cyclization, where the oxygen attacks the isocyanide carbon to form a 5-membered oxazoline (B21484) ring. varsal.comwikipedia.org The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), a good leaving group, which drives the aromatization to the 1,3-oxazole product. organic-chemistry.orgvarsal.com This method is notable for its operational simplicity and broad substrate scope, accommodating various aromatic and aliphatic aldehydes. mdpi.comvarsal.com

An expedient method for the direct conversion of aldehydes to 2,4-disubstituted 1,3-oxazoles utilizes an oxazolidine (B1195125) intermediate. nih.govacs.orgresearchgate.net This approach avoids the need for starting from carboxylic acids and does not require intermediate purification. organic-chemistry.org

The synthesis begins with the condensation of an aldehyde with an amino-alcohol, such as L-serine methyl ester, to form a stable oxazolidine. acs.orgresearchgate.net This intermediate is then subjected to oxidation. A common system for this oxidation is BrCCl₃/DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). acs.orgresearchgate.net The proposed reaction pathway involves the oxidation of the oxazolidine to a 2,5-dihydrooxazole, which then isomerizes to a more stable 2-oxazoline. A second oxidation step then furnishes the final aromatic 1,3-oxazole. acs.org This one-pot or two-step procedure is efficient and accommodates a wide range of aldehydes, including those with electron-rich, electron-poor, and heteroaromatic systems. acs.orgorganic-chemistry.org

Transition Metal-Catalyzed Methods for Oxazole Formation

Transition metal-mediated protocols are highly attractive for the synthesis of oxazoles due to their efficiency, selectivity, and mild reaction conditions. mdpi.com Metals such as palladium, copper, gold, and rhodium have been extensively used to catalyze the formation of the oxazole ring. tandfonline.com These reactions can proceed through various mechanisms, including direct arylation, cyclization processes, and cross-coupling reactions.

Palladium and copper co-catalyzed direct C-H arylation has emerged as a powerful tool for creating aryl-heteroaryl linkages. mdpi.com This method allows for the coupling of oxazoles with aryl halides. While often targeting the C2 and C5 positions, conditions have been developed to achieve regioselectivity at the C4 position. mdpi.comacs.org

An efficient microwave-assisted, ligandless Pd/Cu co-mediated direct arylation of oxazoles with aryl bromides has been reported, providing rapid access to medicinally relevant compounds in good yields. mdpi.com The use of a palladium catalyst with a copper co-catalyst is known to enhance C2 selectivity in some cases. acs.org However, regioselectivity can be controlled by tuning reaction parameters. For instance, Pd-catalyzed C5 arylation of oxazoles is often favored in polar solvents, while C2 arylation is preferred in nonpolar solvents using specific phosphine (B1218219) ligands.

Miura and coworkers reported a Pd-catalyzed direct alkylation of oxazoles with non-activated alkyl halides, and Ackermann's group developed methods for alkylating oxazoles with benzyl (B1604629) chlorides. mdpi.com Furthermore, a Pd-catalyzed C4-olefination of oxazoles via C-H bond activation has been achieved under mild conditions, demonstrating the feasibility of functionalizing this specific position. acs.orgnih.gov This olefination can serve as a precursor to alkyl groups via subsequent reduction.

Table 1: Examples of Palladium/Copper-Catalyzed Oxazole Functionalization

| Catalyst System | Reactants | Position | Product Type | Yield |

| Pd(OAc)₂ / CuI | Oxazole, Aryl Bromide | C2 | 2-Aryloxazole | Good |

| Pd(OAc)₂ / PPh₃ | 4-Aryl/Alkyl Oxazole, Aryl Bromide | C5 | 4,5-Disubstituted Oxazole | Good |

| Pd(II) Acetate / Cu Oxidant | Oxazole, Olefin | C4 | 4-Olefinated Oxazole | Moderate to Good mdpi.com |

| PdCl₂(MeCN)₂ / PPhCy₂ | Oxazole, Diarylmethyl Carbonate | C-Alkylation | Alkylated Oxazole | Not Specified mdpi.com |

Copper catalysis is instrumental in various cyclization reactions that form the oxazole ring. These processes are valued for their cost-effectiveness and functional group tolerance. organic-chemistry.org One prominent method is the copper(II)-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature to yield 2,5-disubstituted oxazoles. organic-chemistry.org

Another approach involves the copper-catalyzed reaction of α-diazoketones with nitriles, which smoothly produces 2,4,5-trisubstituted oxazoles in excellent yields. tandfonline.com Copper(I) catalysts have been used for the regioselective formation of 2,5-disubstituted oxazoles from acyl azides and 1-alkynes. tandfonline.com Furthermore, a tandem reaction using catalytic CuBr and molecular oxygen as an oxidant facilitates the synthesis of diverse 4,5-difunctionalized oxazoles from ethyl 2-isocyanoacetate and aldehydes. nih.gov This method proceeds through a catalytic cycloaddition and oxidative dehydroaromatization mechanism. nih.gov

Table 2: Examples of Copper-Catalyzed Oxazole Synthesis

| Catalyst | Starting Materials | Product Type | Yield |

| CuBr₂ | Enamides | 2,5-Disubstituted Oxazoles | Moderate to High organic-chemistry.org |

| Cu(II) Triflate | α-Diazoketones, Amides | 2,4-Disubstituted Oxazoles | Good tandfonline.com |

| CuI | Acyl Azides, 1-Alkynes | 2,5-Disubstituted Oxazoles | Good tandfonline.com |

| CuBr | Ethyl 2-isocyanoacetate, Aldehydes | 4,5-Difunctionalized Oxazoles | 31-83% nih.gov |

Regioselective Introduction of the Ethyl Group at C-4

The introduction of an ethyl group at the C-4 position of the oxazole ring is a critical step in the synthesis of the target compound. While electrophilic substitution on the oxazole ring typically occurs at the C5 position, and nucleophilic substitution is favored at C2, functionalization at C4 presents a greater challenge. tandfonline.com

Direct C-H alkylation methods are an attractive strategy. Research has shown that transition metals can catalyze the direct alkylation of azole C-H bonds with non-activated alkyl halides. mdpi.com For instance, Pd-catalyzed direct alkylation of oxazoles with various alkyl halides has been reported. mdpi.com While specific examples detailing C-4 ethylation are not abundant, the existing protocols for C-4 olefination offer a viable two-step alternative. A Pd-catalyzed C4-olefination of oxazoles can be performed, followed by a standard reduction of the resulting vinyl group to an ethyl group. acs.orgnih.gov

Alternatively, the oxazole ring can be constructed with the C-4 substituent already in place. Three-component reactions, such as the condensation of aldehydes, hydroxylamine hydrochloride, and β-ketoesters (like ethyl butyrylacetate), can yield 4-alkyl-substituted isoxazol-5(4H)-ones, which are related heterocyclic structures. researchgate.net Another powerful method is the van Leusen oxazole synthesis, which can produce 4,5-disubstituted oxazoles in a one-pot manner from tosylmethyl isocyanide (TosMIC), aldehydes, and aliphatic halides. nih.gov

Post-Cyclization Functional Group Interconversions of the Aldehyde Moiety

Once the 4-ethyloxazole core is synthesized, the introduction or modification of the aldehyde group at the C-3 position is required. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic rings. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction uses a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), to install a formyl (-CHO) group. wikipedia.org The reaction works well for heterocycles such as pyrroles and other electron-rich systems, making it a highly plausible method for the direct formylation of a 4-ethyloxazole intermediate. chemistrysteps.com

If a precursor to the aldehyde is installed during the ring synthesis, subsequent functional group interconversion can be performed. For example, an alcohol can be oxidized to an aldehyde using various modern oxidation reagents. Conversely, the aldehyde group on the final compound is a versatile handle for further derivatization. It can undergo characteristic transformations such as:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄).

Reduction: The aldehyde can be reduced to a primary alcohol.

Nucleophilic Addition: The aldehyde can react with Grignard reagents or other organometallics to form secondary alcohols.

Condensation Reactions: It can react with amines to form imines or Schiff bases.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and regioselectivity in the synthesis of substituted oxazoles like 4-Ethyl-1,2-oxazole-3-carbaldehyde requires careful optimization of reaction parameters. The choice of catalyst, solvent, base, and temperature plays a crucial role in the outcome of the reaction. rsc.orgacs.org

For transition metal-catalyzed reactions, the ligand bound to the metal center is of paramount importance. Different phosphine ligands can dramatically alter the regioselectivity of direct arylation reactions. acs.org For example, in the direct arylation of ethyl oxazole-4-carboxylate, certain ligands favor C2 arylation while others promote C5 arylation. acs.org

The solvent can also dictate the site of functionalization. As noted, polar solvents tend to favor C5 arylation, whereas nonpolar solvents can steer the reaction towards the C2 position. acs.org In other systems, such as the synthesis of oxazoles from indole (B1671886) and formaldehyde, a screening of solvents like acetonitrile (B52724), ethanol, and toluene (B28343) showed that acetonitrile provided the optimal yield. rsc.org

The base used in the reaction is another critical variable. In a rapid synthesis of 4,5-disubstituted oxazoles, increasing the equivalents of the base (DMAP) from 1.3 to 1.5 significantly improved the product yield. acs.org Temperature is also a key factor; increasing the temperature from ambient to 40 °C in the same reaction led to an excellent yield in a much shorter time. acs.org

Table 3: Factors for Optimizing Oxazole Synthesis

| Parameter | Effect on Reaction | Example |

| Catalyst/Ligand | Controls activity and regioselectivity. | Specific phosphine ligands direct arylation to C2 vs. C5 positions. acs.org |

| Solvent | Influences regioselectivity and reaction rate. | Polar solvents favor C5 arylation; nonpolar solvents favor C2. acs.org Acetonitrile can be optimal for certain cyclizations. rsc.org |

| Base | Affects reaction rate and yield. | Increasing base equivalents can significantly boost product yield. acs.org |

| Temperature | Impacts reaction time and efficiency. | Moderate temperature increases can dramatically shorten reaction times and improve yields. acs.org |

| Catalyst Loading | Balances reaction efficiency with cost. | Lowering catalyst loading is desirable for process efficiency, often achievable with highly active systems. |

Chemical Reactivity and Advanced Transformations of 4 Ethyl 1,2 Oxazole 3 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C3 position of the oxazole (B20620) ring is a key site for various chemical modifications, including oxidation, reduction, and a variety of nucleophilic addition and condensation reactions.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group of 4-ethyl-1,2-oxazole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-ethyl-1,2-oxazole-3-carboxylic acid. sigmaaldrich.com This transformation is a fundamental reaction in organic synthesis, converting the aldehyde into a valuable synthetic precursor for amides, esters, and other carboxylic acid derivatives. A variety of oxidizing agents can be employed for this purpose. For instance, heterocyclic aldehydes have been successfully oxidized to their corresponding carboxylic acids in moderate to excellent yields using sodium hypochlorite (B82951) (NaClO) in a basic medium, often accelerated by microwave irradiation. researchgate.net While specific studies on this compound are not detailed, the general applicability of this method to heterocyclic aldehydes suggests its potential utility. researchgate.net The resulting 4-ethyl-1,2-oxazole-3-carboxylic acid is a stable compound available from commercial suppliers. sigmaaldrich.com

Table 1: Oxidation of Heterocyclic Aldehydes

| Aldehyde | Oxidizing System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Various Aryl Aldehydes | NaClO(aq), NaOH | MW, 100°C, 1h | 86-100 | researchgate.net |

| Heterocyclic Aldehydes | NaClO(aq), NaOH | MW, 100°C, 1h | Moderate to Excellent | researchgate.net |

Reduction to Alcohol Derivatives

The reduction of the aldehyde group yields (4-ethyl-1,2-oxazol-3-yl)methanol. This transformation converts the electrophilic aldehyde into a nucleophilic alcohol, opening up further synthetic possibilities such as etherification and esterification. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are commonly used for this purpose. For example, the reduction of various carboxylic acid derivatives to their corresponding alcohols has been effectively achieved using a combination of potassium borohydride (KBH₄) and magnesium chloride (MgCl₂). researchgate.net While this specific system was demonstrated on esters and acids, its effectiveness suggests its potential for reducing aldehydes like this compound.

Nucleophilic Addition and Condensation Reactions

The aldehyde group is highly susceptible to nucleophilic attack, leading to a variety of carbon-carbon bond-forming reactions. These reactions are pivotal for elaborating the molecular framework.

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsci-hub.se The product is typically an α,β-unsaturated compound. wikipedia.org For example, salicylaldehydes react with diethyl malonate in the presence of piperidine (B6355638) and acetic acid to form coumarin (B35378) derivatives. nih.gov Similarly, this compound can react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to generate more complex, conjugated structures. The Doebner modification of this reaction uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Wittig Reaction : The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org It involves the reaction of the aldehyde with a phosphonium (B103445) ylide (Wittig reagent). libretexts.orgwikipedia.org This reaction would allow for the conversion of the formyl group of this compound into a variety of substituted vinyl groups, depending on the structure of the ylide used. youtube.com The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and a stable triphenylphosphine (B44618) oxide, driving the reaction forward. libretexts.org Intramolecular Wittig reactions have also been developed for the synthesis of oxazole structures themselves. nih.gov

Other Nucleophilic Additions : The aldehyde can react with a wide range of other nucleophiles. For instance, reaction with hydrazide derivatives in the presence of an acid catalyst yields the corresponding hydrazones. ekb.eg It can also undergo addition reactions with organometallic reagents like Grignard reagents or organolithium compounds to produce secondary alcohols.

Table 2: Examples of Condensation Reactions with Aldehydes

| Aldehyde | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Diethyl Malonate | Piperidine, Acetic Acid, EtOH | Coumarin derivative | nih.gov |

| Various Aldehydes | Malonic Acid | Pyridine | α,β-Unsaturated acid (with decarboxylation) | wikipedia.org |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine, EtOH | Conjugated enone | wikipedia.org |

Reactivity of the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring, while aromatic, exhibits its own characteristic reactivity, which can be distinct from that of the aldehyde group.

Electrophilic Substitution Reactions on the Ring

The 1,2-oxazole ring is an electron-deficient heterocycle due to the presence of the electronegative oxygen and nitrogen atoms. This generally deactivates the ring towards electrophilic aromatic substitution. thieme-connect.de When such reactions do occur, the position of substitution is influenced by the existing substituents. For oxazoles, electrophilic attack is generally preferred at the C5 position, especially when the ring is activated by electron-donating groups. scribd.comslideshare.net However, the C3-aldehyde group in this compound is electron-withdrawing, which would further deactivate the ring and direct incoming electrophiles. In related oxazole systems, electrophilic substitution has been observed, such as the bromination of 2-phenyloxazole (B1349099) at the C5 position. scribd.comslideshare.net

Nucleophilic Addition, Ring Opening, and Recyclization Pathways

The 1,2-oxazole ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity provides a pathway to transform the heterocyclic core into different structures. The N-O bond is the weakest bond in the ring and is prone to cleavage under various conditions, particularly reductive or basic conditions. For example, 2-oxazolines, related five-membered heterocycles, are known to undergo nucleophilic ring-opening at the C5 position under acidic conditions. nih.govbeilstein-journals.org Under basic conditions, KOt-Bu has been shown to promote the ring-opening N-alkylation of 2-oxazolines. nih.govbeilstein-journals.org While oxazoles are generally more stable than oxazolines, strong bases or nucleophiles can initiate ring cleavage, often leading to the formation of an enolate or a related open-chain intermediate, which can then be trapped or undergo recyclization to form new heterocyclic systems. acs.org For instance, treatment of certain N,O-acetal adducts with a base can induce a 5-exo-dig ring closure to form oxazole-4-carboxylates. beilstein-journals.org

Cycloaddition Reactions of the Oxazole Ring

The 1,2-oxazole ring, while aromatic, possesses diene-like characteristics and can participate in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.nettandfonline.com This reactivity allows for the transformation of the oxazole core into other important structural motifs, such as pyridines and furans. The efficiency and outcome of these reactions are highly dependent on the nature of the dienophile and the electronic properties of the oxazole ring. clockss.org

Generally, oxazoles function as electron-deficient dienes in inverse-electron-demand Diels-Alder reactions. clockss.org The reactivity can be enhanced by the presence of electron-withdrawing groups on the oxazole ring. For this compound, the electron-withdrawing carbaldehyde group at the C3 position is expected to increase the dienophilic character of the C4-C5 double bond, although its direct participation as a diene involves the C4-C5 and C2-N bonds. Conversely, the reaction can be facilitated by activating the oxazole through protonation or coordination with a Lewis acid at the nitrogen atom, which lowers the energy of the LUMO of the diene. nih.govresearchgate.netacs.org

The reaction of oxazoles with olefinic dienophiles typically proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels a nitrile to yield a furan (B31954), or dehydration to yield a pyridine. researchgate.netclockss.org The reaction with alkynes is a well-established route to highly substituted furans.

While intermolecular reactions are common, intramolecular Diels-Alder (IMDA) reactions of oxazoles have proven to be a powerful strategy for constructing complex polycyclic natural products. thieme-connect.com A notable limitation is that tandem [4+2]/[3+2] cycloaddition cascades, which are observed with related 1,3,4-oxadiazoles, are generally not viable for oxazoles. nih.gov

| Dienophile | Reaction Type | Product Type | Comments |

| Alkenes (e.g., maleimide) | Intermolecular [4+2] Cycloaddition | Pyridine Derivatives | Reaction often requires thermal or high-pressure conditions. The initial adduct undergoes dehydration. researchgate.netclockss.org |

| Alkynes (e.g., dimethyl acetylenedicarboxylate) | Intermolecular [4+2] Cycloaddition | Furan Derivatives | A classic and efficient method; the initial bicyclic adduct expels a nitrile to afford the furan ring. clockss.org |

| Heterodienophiles (e.g., N=N, C=O, C=N) | Intermolecular [4+2] Cycloaddition | Various Heterocycles | Can lead to triazolines, oxazolines, or imidazolines, depending on the dienophile used. clockss.org |

| Tethered Alkenes/Alkynes | Intramolecular [4+2] Cycloaddition (IMDAO) | Fused Pyridines/Furans | A powerful strategy for synthesizing complex alkaloids and other natural products. thieme-connect.com |

Regioselective Metallation and Cross-Coupling Reactions

The functionalization of the this compound scaffold can be achieved with high regioselectivity through metalation followed by cross-coupling reactions. The inherent acidity of the ring protons on the oxazole core is generally C2 > C5 > C4. tandfonline.com In the target molecule, the C2 and C4 positions are substituted, making the C5 proton the most acidic and thus the primary site for deprotonation. The electron-withdrawing nature of the adjacent C3-carbaldehyde group further enhances the acidity of the C5-H bond.

Direct lithiation of oxazoles at the C2 position using strong bases like n-BuLi can be problematic, sometimes leading to electrocyclic ring opening to form an isonitrile. acs.org To circumvent this, milder and more selective metalating agents have been developed. Bases such as TMPMgCl·LiCl and TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) have proven effective for the clean and regioselective metalation of oxazoles without inducing ring fragmentation. acs.org

Once the oxazole is metalated at the C5 position, the resulting organometallic intermediate can be engaged in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Stille couplings. These methods allow for the introduction of a wide range of substituents, such as aryl, heteroaryl, and alkyl groups. acs.orgnih.gov

Furthermore, direct C-H activation offers an alternative, more atom-economical route for functionalization. The regioselectivity of direct arylation at either the C2 or C5 positions of an oxazole can be finely tuned by the judicious choice of the palladium catalyst, ligands, and reaction conditions. nih.gov For this compound, direct C-H activation is predicted to occur selectively at the C5 position.

| Reaction Type | Reagents/Catalyst System | Position | Introduced Group |

| Deprotonative Metalation | TMPMgCl·LiCl or TMPZnCl·LiCl | C5 | -MgCl·LiCl or -ZnCl·LiCl |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C5 | Aryl |

| Negishi Coupling | Aryl- or Alkylzinc halide, Pd catalyst | C5 | Aryl or Alkyl |

| Direct C-H Arylation | Aryl halide, Pd catalyst, Ligand (e.g., PCy₃), Base (e.g., K₂CO₃) | C5 | Aryl |

| Direct C-H Alkenylation | Alkenyl halide, Pd or Cu catalyst | C5 | Alkenyl |

| Direct C-H Alkylation | Alkyl halide, Pd catalyst | C5 | Alkyl |

Asymmetric Synthesis and Chiral Transformations

The aldehyde functionality at the C3 position of this compound serves as a key handle for asymmetric synthesis, enabling the creation of chiral molecules with high stereocontrol. The principal strategy involves the enantioselective nucleophilic addition to the carbonyl group, which transforms the prochiral aldehyde into a chiral secondary alcohol. numberanalytics.com

A variety of modern catalytic systems have been developed for this purpose. Transition-metal catalysts, particularly those based on nickel, copper, or rhodium, paired with chiral ligands, are highly effective. For instance, nickel catalysts complexed with bulky chiral N-heterocyclic carbene (NHC) ligands can mediate the highly enantioselective addition of aryl- and alkenylboronic esters to aldehydes, including heterocyclic aldehydes, to produce chiral secondary alcohols with excellent yields and enantiomeric excess (ee). chinesechemsoc.org Similarly, the copper-catalyzed asymmetric addition of olefin-derived nucleophiles to ketones and aldehydes provides a mild and general route to enantioenriched alcohols. nih.gov

These transformations are valuable as they introduce a new stereocenter adjacent to the oxazole ring, generating products that are versatile intermediates for the synthesis of more complex chiral structures, including pharmaceuticals and other biologically active compounds. The resulting chiral alcohol can be further manipulated; for example, it can be oxidized to a chiral ketone or used in subsequent stereospecific reactions. The ability to perform these additions with high enantioselectivity underscores the utility of this compound as a scaffold in modern asymmetric synthesis. acs.org

| Transformation | Reagents | Chiral Catalyst/Ligand | Product Type |

| Asymmetric Arylation | Arylboronic Ester | Ni-complex with chiral NHC ligand | Chiral (Aryl)(oxazol-3-yl)methanol |

| Asymmetric Alkenylation | Alkenylboronic Ester | Ni-complex with chiral NHC ligand | Chiral (Alkenyl)(oxazol-3-yl)methanol |

| Asymmetric Alkylation | Dialkylzinc | Ti-complex with chiral diol (TADDOL) | Chiral (Alkyl)(oxazol-3-yl)methanol |

| Asymmetric Allylation | Allylboronate | Chiral BINOL-derived catalyst | Chiral Homoallylic Alcohol |

| Asymmetric Reduction | H₂ or Hydride Source | Chiral Rhodium or Ruthenium complex | Chiral (Oxazol-3-yl)methanol |

Derivatives, Analogs, and Complex Molecular Architectures Featuring the 4 Ethyl 1,2 Oxazole Scaffold

Synthesis and Investigation of Positional Isomers and Alkyl Analogs

The specific arrangement of substituents on the 1,2-oxazole ring profoundly influences the chemical properties and reactivity of the molecule. The study of positional isomers and analogs is crucial for understanding these structure-activity relationships.

Positional isomers, such as 4-Ethyl-1,2-oxazole-3-carbaldehyde and 3-Ethyl-1,2-oxazole-4-carbaldehyde, share the same molecular formula (C₆H₇NO₂) but differ in the placement of their ethyl and carbaldehyde substituents. uni.lu This structural variance leads to distinct chemical characteristics. While no direct comparative studies are extensively documented in the retrieved literature, a comparison can be drawn from their fundamental properties and the general reactivity patterns of the 1,2-oxazole ring system.

The aldehyde group at the C3 position in this compound is adjacent to the ring nitrogen, which may influence its electrophilicity and reactivity in condensation reactions. Conversely, in 3-Ethyl-1,2-oxazole-4-carbaldehyde, the aldehyde at C4 is positioned between two carbon atoms of the ring, leading to a different electronic environment.

| Property | This compound | 3-Ethyl-1,2-oxazole-4-carbaldehyde |

|---|---|---|

| Molecular Formula | C₆H₇NO₂ | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol | 125.13 g/mol |

| IUPAC Name | This compound | 3-ethyl-1,2-oxazole-4-carbaldehyde |

| CAS Number | 1785214-06-3 | Data not available in results |

| InChIKey | VRHNNTPNYAQRGR-UHFFFAOYSA-N | LWAMTBMTSYIUNG-UHFFFAOYSA-N |

| Predicted XlogP | 1.0 | 0.7 |

This table is generated based on data from public chemical databases and may not represent experimentally verified results. uni.lu

The synthetic versatility of the oxazole (B20620) ring allows for numerous structural modifications beyond simple positional isomerism. tandfonline.com Variations can include altering the length or branching of the alkyl chain at the C4 position or introducing different functional groups. For instance, the ethyl group could be replaced with other alkyl groups to modulate lipophilicity and steric properties.

Furthermore, the position of the aldehyde can be varied, leading to isomers like 4-ethyl-1,3-oxazole-2-carbaldehyde. uni.lu The synthesis of such analogs often involves multi-step procedures, such as the van Leusen reaction, which allows for the construction of 4,5-disubstituted oxazoles from tosylmethyl isocyanide (TosMIC) and aldehydes. nih.govorganic-chemistry.org The development of ethynyl-substituted oxazoles, for example, introduces a highly versatile "clickable" handle for applications in medicinal and materials chemistry. chemrxiv.org These structural variations are key to expanding the chemical space accessible from the oxazole scaffold.

Functionalized Derivatives for Advanced Synthetic Applications

The aldehyde group of this compound is a key functional handle, enabling its use as an intermediate in the synthesis of more complex and high-value chemical structures.

DNA-Encoded Libraries (DELs) represent a powerful technology for discovering new small-molecule ligands for protein targets. nih.gov This method involves synthesizing vast libraries of compounds, each tagged with a unique DNA barcode that encodes its chemical structure. vipergen.com The success of DELs relies on the availability of diverse and functionally versatile building blocks that are compatible with DNA-friendly reaction conditions.

Heterocyclic compounds, including oxazoles, are frequently used scaffolds in DEL synthesis. ncl.ac.uk A molecule like this compound is a suitable candidate for a DEL building block. Its aldehyde group can readily participate in DNA-compatible reactions, such as reductive amination, to link the oxazole core to other chemical moieties, thereby generating library diversity. While the specific use of this exact compound is not detailed in the provided search results, the general principles of DEL construction highlight the potential value of such functionalized heterocyclic intermediates. vipergen.com

Supramolecular chemistry involves the design and synthesis of large, well-ordered molecular assemblies held together by non-covalent interactions. The properties of these assemblies are dictated by the structure and functionality of their constituent building blocks. Functionalized heterocycles are valuable components for creating complex supramolecular architectures.

Ethynyl oxazoles have been identified as versatile building blocks with potential applications in supramolecular chemistry due to their ability to be incorporated into larger, complex molecular structures. chemrxiv.org The rigid oxazole ring can act as a structural unit, while the aldehyde functionality of this compound provides a reactive site for connecting to other molecules, forming macrocycles or extended networks. This makes it a valuable intermediate for constructing novel materials with tailored electronic or recognition properties.

Conversion of 1,2-Oxazole to Other Heterocyclic Systems

The 1,2-oxazole ring is not merely a stable endpoint but can also serve as a synthetic precursor to other heterocyclic systems through ring-transformation reactions. These reactions often proceed via cleavage of the relatively weak N-O bond, followed by rearrangement and re-cyclization. mdpi.com

For example, the reduction of the isoxazole (B147169) ring can lead to various ring-opened intermediates that can be trapped to form different heterocycles. It has been shown that oxazoles can be converted to other important heterocyclic systems such as pyrroles, pyridines, pyrazoles, and imidazoles. clockss.org Specific ring-transformation pathways, such as those involving intermediate 1,3-oxazol-5(4H)-ones, have been used to synthesize macrocyclic lactones. uzh.ch These transformations significantly enhance the synthetic utility of the 1,2-oxazole scaffold, allowing access to a broader range of heterocyclic structures from a common starting point.

Transformations to Pyrazole (B372694) and Pyrimidine (B1678525) Derivatives

The aldehyde group of 1,2-oxazole-3-carbaldehydes is a key functional group that can be readily converted into an α,β-unsaturated ketone system, which is a classic precursor for the synthesis of various six-membered and five-membered heterocycles. While direct transformations from this compound are not extensively documented, the reactivity can be understood from analogous systems, such as (E)-3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-ferrocenylprop-2-en-1-one. This chalcone-like molecule is prepared via a Claisen-Schmidt condensation of the corresponding 1,2-oxazole-3-carbaldehyde with an appropriate ketone, in this case, acetylferrocene (B1663952). nih.gov This intermediate possesses the requisite 1,3-dielectrophilic character to react with binucleophilic reagents to form new heterocyclic rings.

Formation of Pyrazole Derivatives: The reaction of α,β-unsaturated ketones derived from oxazole carbaldehydes with hydrazine (B178648) derivatives is a standard method for constructing pyrazole rings. For instance, the reaction of the ferrocenyl-containing chalcone (B49325) with semicarbazide (B1199961) and thiosemicarbazide (B42300) leads to the formation of 4,5-dihydro-1H-pyrazole-1-carboxamide and 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, respectively. nih.gov In these reactions, the hydrazine moiety acts as the binucleophile, attacking the β-carbon of the enone system followed by intramolecular condensation with the ketone carbonyl group to form the five-membered dihydropyrazole ring.

Formation of Pyrimidine Derivatives: Similarly, pyrimidine rings can be synthesized by the reaction of these α,β-unsaturated ketone intermediates with amidine-containing reagents like guanidine (B92328) or thiourea (B124793). nih.gov The reaction of (Е)-3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-ferrocenylprop-2-en-1-one with guanidine hydrochloride in the presence of a base yields the corresponding 4-(1,2-oxazol-3-yl)-6-ferrocenylpyrimidin-2-amine. nih.gov A similar reaction with thiourea affords the pyrimidine-2-thione derivative. nih.gov These transformations highlight the utility of the 1,2-oxazole-3-carbaldehyde core as a scaffold for accessing diverse heterocyclic structures.

| Starting Chalcone | Reagent | Resulting Heterocycle Class | Specific Product |

|---|---|---|---|

| (E)-3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-ferrocenylprop-2-en-1-one | Semicarbazide | Dihydropyrazole | 5-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-3-ferrocenyl-4,5-dihydro-1H-pyrazole-1-carboxamide nih.gov |

| (E)-3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-ferrocenylprop-2-en-1-one | Thiosemicarbazide | Dihydropyrazole | 5-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-3-ferrocenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide nih.gov |

| (E)-3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-ferrocenylprop-2-en-1-one | Guanidine | Pyrimidine | 4-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-6-ferrocenylpyrimidin-2-amine nih.gov |

| (E)-3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-ferrocenylprop-2-en-1-one | Thiourea | Pyrimidine | 4-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-6-ferrocenyl-3,4-dihydropyrimidine-2(1H)-thione nih.gov |

Synthesis of Fused Heterocyclic Compounds

The 1,2-oxazole ring is not only a precursor to discrete heterocyclic derivatives but also a foundational element for the synthesis of more complex, fused heterocyclic systems. These annulation strategies typically involve transforming the substituents on the oxazole ring to participate in a subsequent ring-closing reaction.

One of the most prominent examples is the synthesis of oxazolo[5,4-d]pyrimidines. These fused bicyclic structures are of significant interest due to their structural similarity to endogenous purine (B94841) bases. mdpi.com General synthetic strategies involve either the construction of a pyrimidine ring onto a pre-existing, suitably functionalized oxazole, or the formation of an oxazole ring on a pyrimidine precursor. nih.govibb.waw.pl Following the first approach, an oxazole derivative such as 5-amino-oxazole-4-carbonitrile can be used as the starting point. This intermediate, which can potentially be derived from this compound through a series of functional group transformations, undergoes reaction with reagents like triethyl orthoformate to form an intermediate imidoester. mdpi.com Subsequent ring closure with an amine, such as methylamine, leads to the formation of the fused oxazolo[5,4-d]pyrimidine (B1261902) system. mdpi.com

Another powerful method for creating fused systems is through intramolecular cycloaddition reactions. For example, a novel tricyclic system, pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govCurrent time information in Bangalore, IN.oxazole, has been synthesized using an intramolecular nitrile oxide cycloaddition (INOC) as the key step. encyclopedia.pubmdpi.com This strategy begins with a pyrazole-4-carbaldehyde, which is converted to its corresponding aldoxime. The aldoxime is then oxidized in situ to a nitrile oxide, which undergoes a [3+2] cycloaddition with a tethered alkene or alkyne moiety to construct the fused oxazole and pyran rings in a highly controlled manner. encyclopedia.pub This demonstrates how a carbaldehyde group on a heterocyclic ring is a crucial entry point for building complex, polycyclic architectures.

Other fused systems incorporating the 1,2-oxazole ring include pyrazolo[3,4-d]oxazoles, which have been synthesized and evaluated for biological activity. nih.gov The synthesis of these compounds often involves the cyclization of appropriately substituted pyrazole precursors.

| Fused System | General Synthetic Strategy | Key Precursor Type | Reference |

|---|---|---|---|

| Oxazolo[5,4-d]pyrimidine | Pyrimidine ring annulation | 5-Amino-oxazole-4-carbonitrile | nih.govmdpi.com |

| Pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govCurrent time information in Bangalore, IN.oxazole | Intramolecular Nitrile Oxide Cycloaddition (INOC) | Pyrazole-4-carbaldehyde oxime | encyclopedia.pubmdpi.com |

| Pyrazolo[3,4-d]oxazole | Oxazole ring cyclization | Substituted pyrazole derivative | nih.gov |

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for delineating the carbon-hydrogen framework of 4-Ethyl-1,2-oxazole-3-carbaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aldehydic proton is typically observed as a singlet in the downfield region of the spectrum, around 9.5-10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. The ethyl group exhibits a characteristic quartet and triplet pattern. The methylene (B1212753) protons (CH2) of the ethyl group appear as a quartet, influenced by the three neighboring methyl protons, while the methyl protons (CH3) present as a triplet, split by the two adjacent methylene protons. The proton on the oxazole (B20620) ring, if present, would also show a characteristic chemical shift.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton. The spectrum of this compound will display a signal for each unique carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically in the range of 180-200 ppm. The carbons of the oxazole ring have characteristic shifts, for instance, C3 and C4 carbons of the oxazole ring in similar structures have been observed at specific resonances. researchgate.net The ethyl group carbons will also be present, with the methylene carbon appearing at a lower field than the methyl carbon.

Table 1: Representative ¹H and ¹³C NMR Data for Oxazole Derivatives

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aldehyde (CHO) | ~9.74 | ~194.8 |

| Oxazole Ring C-H | ~8.0-8.5 | ~150-160 |

| Ethyl (CH₂) | ~2.5-3.0 (q) | ~20-30 |

| Ethyl (CH₃) | ~1.2-1.5 (t) | ~10-15 |

Note: The chemical shifts are approximate and can vary based on the solvent and other molecular features. Data is based on analogous structures found in the literature. beilstein-journals.org

Advanced Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, HSQC, NOESY, ADEQUATE)

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton couplings within the same spin system. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. youtube.com The HSQC spectrum would show correlations between the aldehydic proton and the carbonyl carbon, the methylene protons and their corresponding carbon, and the methyl protons and their carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. youtube.com For example, the aldehydic proton would show a correlation to the C3 carbon of the oxazole ring, and the methylene protons of the ethyl group would show a correlation to the C4 carbon of the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. While less critical for a small molecule like this, it can confirm through-space interactions. researchgate.net

ADEQUATE (Adequate Double Quantum Transfer Experiment) : This powerful experiment can establish direct carbon-carbon connections, providing a definitive map of the carbon skeleton. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. acs.org The C-H stretching vibrations of the aldehyde proton typically appear as a pair of weak bands around 2720 and 2820 cm⁻¹. The C=N stretching of the oxazole ring would be observed in the 1600-1650 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the ethyl group would be present in the ranges of 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹, respectively.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1680-1700 |

| Aldehyde (C-H) | Stretch | 2720, 2820 |

| Oxazole (C=N) | Stretch | 1600-1650 |

| Ethyl (C-H) | Stretch | 2850-3000 |

| Ethyl (C-H) | Bend | 1375-1465 |

Note: These are typical ranges and can be influenced by the molecular environment. acs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation patterns. For this compound (C₆H₇NO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (125.05 g/mol ). uni.luuni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound. For C₆H₇NO₂, the exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system of the oxazole ring and the aldehyde group will give rise to strong π → π* transitions, likely in the range of 200-300 nm. The n → π* transition of the carbonyl group is typically weaker and appears at a longer wavelength, often above 300 nm.

Computational Chemistry and Theoretical Research Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. These methods solve approximations of the Schrödinger equation to determine molecular energies and wavefunctions. ripublication.com

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. ripublication.com The primary step in any molecular modeling study is geometry optimization, an iterative process that systematically alters the coordinates of the atoms to find the most stable arrangement, corresponding to a minimum on the potential energy surface. stackexchange.com For 4-Ethyl-1,2-oxazole-3-carbaldehyde, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G++(d,p), would be employed to predict its equilibrium geometry. acs.org This process yields crucial data on bond lengths, bond angles, and dihedral angles.

The electronic structure, once the geometry is optimized, can be analyzed in detail. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. ijcrt.org A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. ijcrt.org

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=N Bond Length | The length of the carbon-nitrogen double bond within the oxazole ring. | ~1.30 Å |

| C-O Bond Length | The length of the carbon-oxygen single bond within the oxazole ring. | ~1.36 Å |

| O-N Bond Length | The length of the oxygen-nitrogen single bond within the oxazole ring. | ~1.42 Å |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, indicating reactivity. | ~4.0 to 5.0 eV |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic absorption spectra (e.g., UV-Visible spectra). mdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) observed experimentally. The theory also provides the oscillator strength for each transition, which relates to the intensity of the spectral peak. For this compound, TD-DFT calculations could predict the λ_max values for its π→π* and n→π* electronic transitions, which are characteristic of conjugated systems containing heteroatoms and carbonyl groups. nih.gov

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S0 → S1 | ~320-340 | ~0.05 | n → π |

| S0 → S2 | ~260-280 | ~0.45 | π → π |

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govdovepress.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility and conformational changes. For this compound, MD simulations can elucidate the dynamic behavior of its flexible side chains: the ethyl group at position 4 and the carbaldehyde group at position 3.

The simulations would track the rotation around the key single bonds, mapping the potential energy as a function of the dihedral angles. This analysis reveals the most stable conformations (energy minima) and the energy barriers between them. nih.gov Such studies are crucial for understanding how the molecule's shape fluctuates in different environments, which can influence its interaction with other molecules, such as biological receptors or reaction partners. semanticscholar.org

| Rotatable Bond | Description | Expected Conformational Behavior |

|---|---|---|

| C(ring)-C(aldehyde) | Bond connecting the oxazole ring to the carbaldehyde carbon. | Rotation determines the orientation of the aldehyde group relative to the ring, with planar conformations often being favored. |

| C(ring)-C(ethyl) | Bond connecting the oxazole ring to the ethyl group. | Rotation of the ethyl group, likely exhibiting multiple low-energy staggered conformations. |

Natural Bond Orbital (NBO) Analysis for Chemical Bonding Insights

Natural Bond Orbital (NBO) analysis is a theoretical technique that transforms the calculated wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and atomic orbitals. uni-muenchen.defaccts.de This method provides a detailed understanding of chemical bonding, charge distribution, and intramolecular stabilizing interactions. researchgate.net For this compound, NBO analysis would quantify the hybridization of each atom and the nature of the bonds (e.g., σ vs. π character).

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(O) on ring | π(C=N) | Intramolecular hyperconjugation | High |

| LP(N) on ring | π(C-O) | Intramolecular hyperconjugation | Moderate |

| σ(C-H) on ethyl | σ*(C-C) on ring | Hyperconjugation | Low |

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition state structures. researchgate.net The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility.

For this compound, a potential reaction to study would be the nucleophilic addition to the carbonyl carbon of the carbaldehyde group, a characteristic reaction of aldehydes. Computational studies could model the approach of a nucleophile, locate the transition state for the formation of a tetrahedral intermediate, and calculate the reaction's energy profile. mdpi.com Such studies can predict the regioselectivity and stereoselectivity of reactions, guiding synthetic efforts. researchgate.netnih.gov

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 (Reference) |

| Transition State (TS) | Highest energy point along the reaction coordinate. | +10 to +20 (Activation Energy) |

| Intermediate | A stable species formed during the reaction. | -5 to +5 |

| Products | The final species formed after the reaction. | -15 (Reaction Energy) |

Applications in Advanced Organic Synthesis and Material Science Research

Utilization as Versatile Synthons for Complex Molecule Construction

The functional group array of 4-Ethyl-1,2-oxazole-3-carbaldehyde, featuring a reactive aldehyde and a stable isoxazole (B147169) ring, theoretically positions it as a useful building block in organic synthesis. The aldehyde can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, while the isoxazole ring can be a stable component of a larger molecular framework or a precursor to other functional groups through ring-opening reactions.

Precursors in the Total Synthesis of Natural Products and Analogs

There is a lack of specific examples in the current scientific literature demonstrating the use of this compound as a direct precursor in the total synthesis of natural products. The oxazole (B20620) ring itself is a component of numerous natural products, and synthetic strategies often rely on the construction of this heterocycle at some stage. pitt.eduacs.org However, no documented synthetic routes originating from this compound have been found.

Building Blocks for Combinatorial and Parallel Synthesis Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for drug discovery, relying on the use of diverse and functionalized building blocks to create large libraries of compounds for screening. acs.orgrug.nluzh.ch While the structure of this compound makes it a potential candidate for inclusion in such libraries, there are no specific reports of its incorporation into any publicly documented combinatorial or parallel synthesis efforts. The general utility of oxazoles in creating compound libraries is recognized, but specific data for this compound is absent. researchgate.net

Development of Novel Ligands in Catalysis

Chiral ligands are crucial for asymmetric catalysis, and nitrogen-containing heterocycles like oxazoles and the related oxazolines are prominent scaffolds in ligand design. snnu.edu.cndicp.ac.cn They can coordinate with various transition metals to create catalysts for a wide range of enantioselective transformations. However, a search of the literature did not uncover any studies describing the synthesis or application of ligands derived from this compound. Research in this area tends to focus on other oxazole derivatives, particularly chiral oxazolines (BOX ligands) and pyridine-oxazole systems. snnu.edu.cndicp.ac.cn

Research on Materials with Specific Optical Properties

The extended π-systems of heterocyclic compounds often lead to interesting photophysical properties, making them candidates for various optical materials. nih.gov

Fluorescent Whitening Agents and Dyes

Oxazole derivatives are known to have applications as fluorescent whitening agents and dyes due to their ability to absorb UV light and emit blue light, making materials appear whiter and brighter. uc.ptgoogle.com Despite the general application of the oxazole scaffold in this area, no specific studies have evaluated or reported the use of this compound for these purposes.

Photochromic and Scintillating Materials

Photochromic materials, which change color reversibly upon exposure to light, and scintillating materials, which emit light upon absorbing ionizing radiation, represent advanced areas of materials science. researchgate.net Oxadiazoles, which are isomers of oxazoles, have been investigated as scintillators. nih.gov However, there is no available research that investigates or documents the photochromic or scintillating properties of this compound.

Q & A

Q. What are the common synthetic routes for 4-Ethyl-1,2-oxazole-3-carbaldehyde?

- Methodology : A typical synthesis involves nucleophilic addition and cyclization reactions. For example, alkylation of intermediates like 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol can be achieved using ethyl isothiocyanate under alkaline conditions. Refluxing with absolute ethanol and glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) is a key step, followed by solvent evaporation under reduced pressure .

- Critical Note : Solvent choice (e.g., ethanol vs. methanol) and catalyst ratios may affect yield and purity, requiring optimization.

Q. How is this compound characterized spectroscopically?

- Methodology :

- ¹H NMR : Peaks for the oxazole ring (δ 8.2–8.5 ppm for the aldehyde proton) and ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂).

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹).

- HPLC : Diode-array and mass spectrometric detection ensure purity (>95%) and confirm molecular weight (107.12 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze high-resolution crystallographic data. Key steps:

Collect intensity data (Mo/Kα radiation, λ = 0.71073 Å).

Solve phase problems via direct methods (SHELXS/SHELXD).

Refine against twinned data if necessary, leveraging SHELXPRO for macromolecular interfaces .

- Data Contradiction Tip : Discrepancies in bond lengths/angles may arise from poor crystal quality; repeat experiments with recrystallized samples.

Q. What in vivo models are suitable for evaluating the bioactivity of this compound derivatives?

- Methodology :

- Animal Models : Use rabbit tuberculosis models (e.g., M. bovis infection) to assess anti-inflammatory and antimicrobial effects. Dose at 10 mg/kg body weight to minimize organ toxicity.

- Endpoint Analysis : Histopathological evaluation of lung, liver, and kidney tissues for inflammation (e.g., interstitial pneumonia, necrosis) .

- Validation : Compare results with control compounds (e.g., isoniazid) to benchmark efficacy and safety.

Q. How to design docking studies for predicting the biological targets of this compound?

- Methodology :

Protein Selection : Use enzymes like anaplastic lymphoma kinase (PDB: 2XP2) or cyclooxygenase-1 (PDB: 3N8Y).

Software : Perform molecular docking with AutoDock Vina or Schrödinger Suite.

Validation : Compare binding affinities (ΔG values) with known inhibitors.

- Example : Derivatives with pyrazole moieties show enhanced hydrogen bonding to kinase active sites .

Q. How to resolve contradictions in synthetic yield data across studies?

- Methodology :

Variable Analysis : Compare solvent polarity (ethanol vs. DMF), reaction time (4–12 hours), and temperature (reflux vs. room temperature).

Statistical Tools : Apply ANOVA to identify significant factors (e.g., catalyst concentration).

Reproducibility : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 107.12 g/mol | |

| CAS Number | 1785214-06-3 | |

| ¹H NMR (Aldehyde Proton) | δ 8.2–8.5 ppm | |

| IR (C=O Stretch) | 1680–1720 cm⁻¹ | |

| Purity (HPLC) | >95% |

Critical Analysis of Evidence

- Synthesis : and describe similar alkylation strategies but differ in solvent systems (ethanol vs. methanol). This highlights the need for solvent optimization in yield improvement .

- Biological Testing : While focuses on a triazole derivative, its rabbit model methodology is transferable to oxazole derivatives for toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.